(R)-4-Benzyloxazolidine-2-thione
Overview
Description
®-4-Benzyloxazolidine-2-thione is a chiral heterocyclic compound that contains both sulfur and nitrogen atoms in its structure It is a derivative of oxazolidine, where the oxygen atom is replaced by a sulfur atom, and it features a benzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyloxazolidine-2-thione typically involves the reaction of ®-2-amino-1-phenylethanol with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding dithiocarbamate. This intermediate is then cyclized to form the oxazolidine-2-thione ring. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or methanol, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of ®-4-Benzyloxazolidine-2-thione can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyloxazolidine-2-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The thione group can be reduced to form the corresponding thiol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted oxazolidine-2-thione derivatives.
Scientific Research Applications
®-4-Benzyloxazolidine-2-thione has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: It can be used as a ligand in the study of enzyme-substrate interactions.
Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-4-Benzyloxazolidine-2-thione involves its ability to act as a nucleophile due to the presence of the sulfur atom. This nucleophilicity allows it to participate in various chemical reactions, such as forming covalent bonds with electrophiles. The benzyl group attached to the nitrogen atom can also influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Benzyloxazolidine-2-thione: The enantiomer of ®-4-Benzyloxazolidine-2-thione, which has similar chemical properties but different stereochemistry.
4-Methyloxazolidine-2-thione: A similar compound where the benzyl group is replaced with a methyl group.
4-Phenyloxazolidine-2-thione: A compound with a phenyl group instead of a benzyl group.
Uniqueness
®-4-Benzyloxazolidine-2-thione is unique due to its chiral nature and the presence of both sulfur and nitrogen atoms in its structure. This combination of features makes it a valuable compound in asymmetric synthesis and other applications where chirality and nucleophilicity are important.
Biological Activity
(R)-4-Benzyloxazolidine-2-thione, a chiral heterocyclic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of both sulfur and nitrogen atoms within its structure. It is classified as a thiourea derivative, with a benzyl group attached to the nitrogen atom. The compound's unique structure allows it to influence biological systems through chirality, which is crucial for the activity of many biological molecules.
Antiviral Potential
Research indicates that this compound exhibits antiviral properties against various viruses, including human rhinovirus and hepatitis C virus (HCV). The exact mechanism of action remains unclear; however, it is believed to involve the inhibition of viral replication. This potential makes it a candidate for further investigation as an antiviral agent.
Enzyme Interaction Studies
The compound has shown promise in enzyme-substrate interaction studies, which are essential for understanding biochemical pathways and developing pharmaceuticals. Its ability to act as a ligand in these interactions highlights its importance in drug design efforts. The chirality of this compound significantly influences binding affinities and selectivities in these interactions.
Synthesis and Production
The synthesis of this compound typically involves several steps, including carbamoylation and sulfamoylation reactions. These processes can be optimized using continuous flow reactors to enhance yield and purity, alongside purification techniques like recrystallization or chromatography.
Comparative Analysis with Related Compounds
The table below summarizes several compounds structurally related to this compound, highlighting their unique characteristics:
Compound Name | Structure Description | Uniqueness |
---|---|---|
(S)-4-Benzyloxazolidine-2-thione | Enantiomer with opposite chirality | Similar properties but different stereochemistry |
4-Methyloxazolidine-2-thione | Benzyl group replaced with a methyl group | Less steric hindrance compared to benzyl |
4-Phenyloxazolidine-2-thione | Phenyl group instead of benzyl | Different electronic properties due to phenyl |
(R)-4-Benzylthiazolidine-2-thione | Contains sulfur in a different position | Distinct reactivity patterns due to thiazole structure |
Case Studies and Research Findings
Several studies have explored the biological activity of oxazolidine derivatives, including this compound:
- Antiviral Studies : A study highlighted the antiviral efficacy of oxazolidine-2-thiones against HCV, suggesting that further research could lead to the development of effective antiviral therapies.
- Chiral Separation : Research on chiral separation techniques using cyclodextrins demonstrated the importance of enantiomeric purity in oxazolidinone antibiotics, indicating that structural variations significantly affect their biological activity .
- Comparative Structural Analysis : Investigations into the crystallization tendencies of structurally similar compounds revealed significant differences in their physical properties, which could influence their biological activities .
Properties
IUPAC Name |
(4R)-4-benzyl-1,3-oxazolidine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c13-10-11-9(7-12-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSUXYCBZFLXIK-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)O1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=S)O1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415905 | |
Record name | (R)-4-Benzyl-1,3-oxazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190970-58-2 | |
Record name | (4R)-4-(Phenylmethyl)-2-oxazolidinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190970-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-4-Benzyl-1,3-oxazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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